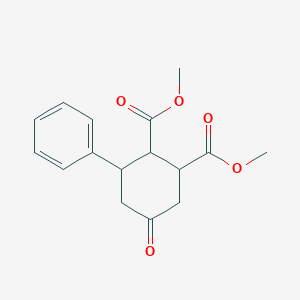

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate

Description

Properties

CAS No. |

215457-93-5 |

|---|---|

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C16H18O5/c1-20-15(18)13-9-11(17)8-12(14(13)16(19)21-2)10-6-4-3-5-7-10/h3-7,12-14H,8-9H2,1-2H3 |

InChI Key |

FDGHAJHQBVMLQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=O)CC(C1C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction (MCR) Approaches

One of the most efficient and commonly employed strategies for synthesizing cyclohexane-1,2-dicarboxylate derivatives, including dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate, is the one-pot multi-component reaction. This method involves the coupling of several organic fragments in a single step, facilitating the formation of the cyclohexanone core with multiple stereogenic centers.

Mechanism and Conditions : Typically, malonate esters (such as dimethyl malonate) react with aromatic aldehydes and ketones under basic or catalytic conditions to afford the cyclohexane ring via Michael addition followed by aldol condensation steps. For example, α,β-unsaturated ketones can be reacted with malononitrile and other nucleophiles in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield polyfunctionalized cyclohexanes with high diastereoselectivity and yield (>93% yield, >19:1 diastereomeric ratio).

Advantages : This approach allows for rapid assembly of complex molecules with multiple functional groups, including keto and ester moieties, in a single operation. It also provides control over stereochemistry, which is critical for the biological activity of such compounds.

Cyclocondensation of 1,3-Dicarbonyl Compounds

Another classical method involves the cyclocondensation reaction of 1,3-diketones or 1,3-diesters with appropriate aldehydes or ketones.

Example : The reaction of diethyl malonate with chalcone derivatives under basic conditions results in the formation of cyclohexanedione derivatives, which can be further esterified or modified to yield dimethyl esters. Hydrolysis of esters followed by selective oxidation can furnish the 5-oxo functionality.

Reaction Conditions : Typically performed under reflux in alcoholic solvents with sodium ethoxide or sodium carbonate as the base. The reaction proceeds via Michael addition followed by intramolecular aldol condensation.

Tandem and Cascade Reactions

Recent advancements have demonstrated the use of tandem or cascade reactions for synthesizing cyclohexane-1,2-dicarboxylates.

DBU-Catalyzed Cascade Annulation : A notable method involves DBU-catalyzed cascade and sequential [1 + 2 + 3] annulation of malononitrile with α,β-unsaturated ketones, forming polyfunctionalized cyclohexanes in one pot with excellent diastereoselectivity and yields.

Microwave-Assisted Methods : Microwave irradiation has been used to accelerate the formation of cyclohexenone acids and related structures from phenyl pyruvate and enones, achieving up to 86% yield under controlled conditions. This method can be adapted for the synthesis of dimethyl esters by subsequent esterification.

Oxidative and Functional Group Transformations

Starting from methyl 5-phenylcyclohexane-1,3-dione derivatives, selective oxidation and esterification can yield the target compound.

Iodine-Catalyzed Oxidation : The reaction of methyl 5-phenylcyclohexane-1,3-dione with iodine in dimethyl sulfoxide at 80 °C for 12 hours affords high yields (~90%) of oxidized products, which can be further transformed into dimethyl esters.

Esterification : Hydrolysis of intermediate acids followed by methylation using diazomethane or acidic methanolysis can produce dimethyl esters.

Lanthanide-Mediated Cyclization

A less common but effective method involves the use of samarium(III) chloride to promote cyclization of cyclic 1,3-diones with suitable electrophiles.

- Procedure : Cyclic 1,3-diones are treated with samarium(III) chloride and triethylamine in toluene at room temperature, followed by the addition of electrophilic reagents to form substituted cyclohexane derivatives.

Summary Table of Preparation Methods

Comprehensive Research Findings and Analysis

The multi-component reaction approach stands out for its operational simplicity and stereochemical control, making it suitable for synthesizing this compound with multiple chiral centers intact.

Cyclocondensation methods remain foundational, especially for derivatives starting from malonate esters and chalcones, but often require longer reaction times and higher temperatures.

Cascade and tandem reactions catalyzed by bases like DBU provide an innovative route to access polyfunctionalized cyclohexanes efficiently, with potential for scale-up due to high yields and selectivity.

Microwave-assisted synthesis offers a modern tool to reduce reaction times significantly while maintaining good yields and product purity.

Oxidative transformations using iodine/DMSO systems provide a reliable method for introducing the 5-oxo group selectively on cyclohexane rings, which is crucial for the target compound's functionality.

Lanthanide-mediated cyclizations offer mild and selective alternatives but are less commonly used due to reagent cost and availability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural Comparison with Related Cyclohexane Dicarboxylates

Core Structural Features

- Dimethyl cyclohexane-1,2-dicarboxylate : Lacks substituents on the cyclohexane ring, resulting in lower molecular weight (198.22 g/mol) and reduced steric hindrance.

- Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate : Incorporates a rigid cyclopropane ring with two phenyl groups, increasing lipophilicity (XLogP3 = 3.1) and molecular weight (310.34 g/mol) .

- Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH): A high-molecular-weight derivative (422.64 g/mol) with branched alkyl chains, optimized for industrial use as a plasticizer .

Functional Group Variations

The 5-oxo and 3-phenyl groups in the target compound introduce polarity and steric bulk, differentiating it from unsubstituted analogues. These groups also enable unique reaction pathways, such as cycloreversion under thermal stress, which is absent in structurally rigid or simpler derivatives .

Thermal Stability and Reactivity

Thermal Degradation

At 700°C with 30–40 ms contact time, dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate undergoes 30% conversion , whereas dimethyl cyclohexane-1,2-dicarboxylate shows only 7% conversion under identical conditions. This disparity highlights the destabilizing effect of the 5-oxo and 3-phenyl substituents, which facilitate cycloreversion—a retro-Diels-Alder process regenerating reactive diene and carbonyl fragments .

Comparative Reactivity in Photochemical Reactions

While dimethyl cyclobutene-1,2-dicarboxylate derivatives undergo efficient [2+2] photocycloadditions to form bicyclic structures, the target compound’s reactivity under similar photochemical conditions remains unexplored.

Physicochemical Properties and Computational Data

Molecular Weight and Lipophilicity

| Compound Name | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|

| This compound | 302.31 | ~2.5* |

| Dimethyl cyclohexane-1,2-dicarboxylate | 198.22 | ~1.0* |

| Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | 310.34 | 3.1 |

| DINCH | 422.64 | ~7.0* |

*Estimated values based on structural analysis.

The target compound’s intermediate XLogP3 reflects a balance between the polar ketone group and the hydrophobic phenyl substituent. This property impacts solubility and bioavailability, making it less lipophilic than cyclopropane derivatives but more so than unsubstituted cyclohexane dicarboxylates .

Biological Activity

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate (CAS No. 215457-93-5) is a cyclohexane derivative characterized by the presence of a phenyl group and multiple functional groups, including ketone and ester moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 290.31 g/mol. The structure features a cyclohexane ring with two ester groups and a ketone group, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H18O5 |

| Molar Mass | 290.31 g/mol |

| CAS Number | 215457-93-5 |

| IUPAC Name | This compound |

The biological activity of this compound is believed to arise from its ability to interact with various biological macromolecules. The ketone and ester groups can participate in nucleophilic addition reactions, while the phenyl group allows for aromatic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related cyclohexane derivatives have shown effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to inhibit key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells .

Case Studies

- Antimicrobial Activity Study : In a comparative study of several cyclohexane derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial potential.

- Anticancer Mechanism Exploration : A recent investigation into the effects of this compound on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

This compound shares structural similarities with other cyclohexane derivatives but exhibits distinct biological activities due to its specific functional groups.

| Compound Name | Unique Features |

|---|---|

| Diethyl 4-hydroxy-4-methylcyclohexane-1,3-dicarboxylate | Hydroxy group enhances solubility and reactivity |

| Dimethyl furan-2,5-dicarboxylate | Similar ester groups but different ring structure |

| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Different functional groups affecting reactivity |

Q & A

Q. What are the established synthetic routes for Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves a Diels-Alder reaction followed by esterification. Key parameters include temperature control (70–90°C for cycloaddition), solvent polarity (e.g., toluene vs. THF), and catalyst selection (Lewis acids like BF₃·Et₂O). To optimize purity, use gradient elution in flash chromatography (silica gel, hexane/EtOAc) and monitor reaction progress via TLC or in-situ IR. Quantum chemical calculations (e.g., transition state modeling) can predict regioselectivity, while reactor design principles (e.g., continuous flow vs. batch) improve scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine - and -NMR (in CDCl₃) to confirm regiochemistry and ester group positions. IR spectroscopy identifies carbonyl stretches (1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight. For purity assessment, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Statistical Design of Experiments (DoE) can optimize chromatographic conditions to resolve co-eluting impurities .

Q. What are the critical parameters to control during crystallization to ensure high crystallinity?

- Methodological Answer : Slow cooling rates (0.5–1°C/min) in ethanol/water mixtures enhance crystal lattice formation. Monitor supersaturation via turbidity probes. Polymorphism risks can be mitigated by seeding with pre-characterized crystals. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) validate crystalline phase homogeneity. Solvent selection should balance solubility (Hildebrand parameters) and environmental safety .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model competing pathways (e.g., keto-enol tautomerization vs. retro-Diels-Alder). Compare computed activation energies with experimental kinetic data (Arrhenius plots). Use intrinsic reaction coordinate (IRC) analysis to verify transition states. Discrepancies between computational and experimental results may arise from solvent effects, which can be addressed using implicit solvation models (e.g., PCM) .

Q. What multi-variable optimization strategies enhance the enantiomeric purity of derivatives?

- Methodological Answer : Employ Response Surface Methodology (RSM) with a Central Composite Design (CCD) to optimize chiral resolution. Variables include catalyst loading (e.g., Jacobsen’s salen complexes), temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Machine learning algorithms trained on historical reaction data can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should solvent effects and dispersion forces be modeled computationally to improve agreement with experimental spectral data?

- Methodological Answer : Use explicit solvent molecular dynamics (MD) simulations (e.g., OPLS-AA force field) to account for hydrogen bonding in protic solvents. For nonpolar solvents, apply D3 dispersion corrections in DFT. Compare computed -NMR shifts (via gauge-including atomic orbital (GIAO) method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility, requiring metadynamics simulations to explore free energy surfaces .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental yields in scaled-up syntheses?

- Methodological Answer : Perform sensitivity analysis using Monte Carlo simulations to identify critical process parameters (e.g., mixing efficiency, heat transfer). Validate reactor hydrodynamics via computational fluid dynamics (CFD). If mass transfer limitations are suspected, use segmented flow reactors to enhance interfacial area. Cross-reference batch records with in-situ PAT (Process Analytical Technology) data (e.g., FTIR probes) to isolate deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.